2-(4-(Bromomethyl)phenyl)propan-2-ol
Overview
Description
2-(4-(Bromomethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety. It is a white solid with a melting point of 40°C to 45°C and a boiling point of 75°C to 85°C at 0.1 mmHg .
Preparation Methods
The synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of benzophenone with hydrochloric acid to obtain benzophenone hydrochloride, which is then reacted with sodium bromide to yield 2-(4-(bromomethyl)phenyl)-2-propanone. This intermediate is subsequently reduced using sodium hydroxide to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(4-(Bromomethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions used.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)propan-2-ol is utilized in various scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Pharmaceuticals: The compound is used as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Agrochemicals: It is employed in the production of pesticides and herbicides due to its reactivity and functional group compatibility.
Dyestuffs: The compound is used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)propan-2-ol involves its reactivity at the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
2-(4-(Bromomethyl)phenyl)propan-2-ol can be compared with other similar compounds such as:
2-(4-Bromophenyl)propan-2-ol: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and applications.
2-(2-Bromophenyl)propan-2-ol: The bromine atom is positioned differently on the phenyl ring, affecting its chemical properties and reactivity.
2-(4-Chloromethyl)phenyl)propan-2-ol:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFXASHSMFIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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